Cupric phosphate trihydrate

Heterogeneous Fenton-like catalysis Advanced oxidation processes Pharmaceutical pollutant degradation

Rapid Cu²⁺ leaching from soluble salts limits sustained-release applications; CuO lacks sufficient catalytic activity. Cupric phosphate trihydrate resolves both: extreme insolubility (Ksp = 1.4×10⁻³⁷) prevents burst release, while its orthorhombic crystal structure enables ~7-fold higher Fenton-like degradation rates versus CuO. • 97% ciprofloxacin removal retained after 5 reuse cycles in wastewater treatment • Delivers 43.86 wt% Cu + 14.25 wt% P in a single slow-release fertilizer compound • Long-lasting H₃PO₄ corrosion inhibitor forming persistent protective films Bulk quantities available; batch-specific Certificate of Analysis provided with every order.

Molecular Formula Cu3H6O11P2
Molecular Weight 434.623
CAS No. 10031-48-8
Cat. No. B593692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupric phosphate trihydrate
CAS10031-48-8
Molecular FormulaCu3H6O11P2
Molecular Weight434.623
Structural Identifiers
SMILESO.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2]
InChIInChI=1S/3Cu.2H3O4P.3H2O/c;;;2*1-5(2,3)4;;;/h;;;2*(H3,1,2,3,4);3*1H2/q3*+2;;;;;/p-6
InChIKeyIVAIWXUKIPQQPY-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cupric Phosphate Trihydrate: Overview


Cupric phosphate trihydrate, Cu₃(PO₄)₂·3H₂O, is a blue to olive orthorhombic crystalline inorganic salt of copper(II) and phosphoric acid with a molecular weight of 434.63 g/mol [1]. It is practically insoluble in cold water (Ksp = 1.4×10⁻³⁷), slightly soluble in hot water, and soluble in mineral acids and ammonium hydroxide [2]. The compound belongs to the family of transition metal orthophosphates and contains approximately 43.86% copper by weight in its trihydrate form [3]. Industrially, it is employed as a heterogeneous Fenton-like catalyst, corrosion inhibitor for phosphoric acid environments, fungicide, slow-release micronutrient fertilizer, emulsifier, and metal surface protectant against oxidation [4].

1
Heterogeneous Fenton-like catalysis
Reported higher degradation rate vs. CuO under comparable conditions
2
Controlled low-level Cu²⁺ release
Extremely low aqueous solubility supports sustained applications
3
Phosphoric acid corrosion inhibition
Forms protective passivation films in H₃PO₄ environments
4
Hydration-state dependent formulation
Trihydrate identity impacts Cu loading and thermal behavior

Cupric Phosphate Trihydrate vs. Substitutes


Cupric phosphate trihydrate occupies a distinct position among copper salts and metal phosphates due to three intersecting properties that cannot be simultaneously replicated by any single alternative: extremely low aqueous solubility (Ksp = 1.4×10⁻³⁷, limiting uncontrolled Cu²⁺ release) [1], the ability to generate hydroxyl radicals via Fenton-like heterogeneous catalysis at rates ~7-fold higher than CuO [2], and a specific orthorhombic crystal structure with three stoichiometric water molecules that governs its thermal dehydration pathway between 100–500°C [3]. Water-soluble copper salts (e.g., CuSO₄·5H₂O, Ksp ~ very large) produce immediate Cu²⁺ ion surges unsuitable for sustained-release applications, while alternative divalent metal phosphates such as Zn₃(PO₄)₂·4H₂O (pKsp ≈ 47.9) are orders of magnitude more soluble than copper phosphate (pKsp ≈ 92.5) and lack the redox catalytic activity derived from the Cu²⁺/Cu⁺ couple [4]. These differences produce quantitatively measurable performance gaps in heterogeneous catalysis, corrosion inhibition endurance, and soil micronutrient retention time.

Water-soluble Cu salts (e.g., CuSO₄·5H₂O)
Immediate Cu²⁺ ion surge unsuitable for sustained-release or controlled-release workflows.
Alternative metal phosphates (e.g., Zn₃(PO₄)₂)
Higher solubility and absence of Cu²⁺/Cu⁺ redox couple eliminate Fenton-like catalytic activity.
Anhydrous copper phosphate (Cu₃(PO₄)₂)
Copper mass fraction differs significantly; switching requires stoichiometric reformulation.

Quantitative Evidence for Cupric Phosphate Trihydrate


Fenton-Like Catalytic Degradation Rate

In a direct head-to-head comparison, copper(II) phosphate exhibited a ciprofloxacin (CIP) degradation pseudo-first-order rate constant of 0.00155 min⁻¹ in a Fenton-like process, versus only 0.00023 min⁻¹ for commercial CuO under identical conditions (catalyst 25 mg, H₂O₂ 50 μL, no pH adjustment, native pH ~6.5). This represents an approximately 7-fold rate enhancement [1]. Furthermore, when exposed to visible light (λ > 400 nm), the copper(II) phosphate rate increased to 0.00445 min⁻¹, and the material exhibited the highest activity among all reference samples tested, including CuO, Fe₂O₃, CeO₂ and other metal phosphates [1].

Degradation rate
Head-to-head
0.00155 min⁻¹ (Cu₃(PO₄)₂) vs. 0.00023 min⁻¹ (CuO) in dark Fenton-like process; ~7-fold difference
Supports catalyst selection for enhanced degradation kinetics.
Conditions: 25 mg catalyst, 50 μL H₂O₂, native pH ~6.5
Heterogeneous Fenton-like catalysis Advanced oxidation processes Pharmaceutical pollutant degradation

Aqueous Solubility Product

The solubility product constant (Ksp) of copper(II) phosphate is 1.4×10⁻³⁷ at 25°C [1]. By comparison, copper(II) hydroxide has Ksp = 2.4×10⁻²⁰ (a ~17-order-of-magnitude difference), copper(II) carbonate Ksp = 3.47×10⁻²⁰, and copper(II) sulfate pentahydrate is freely water-soluble (Ksp not applicable) [2]. Even among sparingly soluble copper salts, CuS (Ksp = 7.9×10⁻³⁷) is the only common compound approaching the insolubility of Cu₃(PO₄)₂ [3]. This extreme insolubility means that at equilibrium in neutral water, the free Cu²⁺ concentration from saturated Cu₃(PO₄)₂ is approximately 1.7×10⁻⁸ M, compared to ~2×10⁻⁷ M for Cu(OH)₂ — roughly one order of magnitude lower.

Solubility product
Reported
Ksp = 1.4×10⁻³⁷ (25°C)
Extreme insolubility supports controlled Cu²⁺ delivery studies.
Compared to Cu(OH)₂ Ksp 2.4×10⁻²⁰
Solubility equilibria Controlled-release formulations Environmental persistence

Copper Content by Hydration State

The chemically bound water in cupric phosphate trihydrate (Cu₃(PO₄)₂·3H₂O, MW = 434.63 g/mol) reduces its copper mass fraction to 43.86% compared to 50.09% for the anhydrous form (Cu₃(PO₄)₂, MW = 380.58 g/mol) [1] [2]. This 6.23 percentage-point difference in copper content is analytically significant: when formulating on an equivalent-copper basis, 100 g of trihydrate delivers only 43.86 g Cu, whereas 100 g of anhydrous would deliver 50.09 g Cu — requiring a 14.2% mass adjustment (multiplier ~1.142) to compensate when switching between forms [3]. Additionally, the trihydrate form contains 14.25 wt% phosphorus and 40.49 wt% oxygen, providing dual-nutrient (Cu + P) delivery in agricultural contexts not available from simple copper oxides or sulfates.

Copper content
Class-level
Trihydrate: 43.86 wt% Cu; Anhydrous: 50.09 wt% Cu
Hydration state alters elemental Cu loading; verify before formulation.
Mass correction factor ~1.142 when switching forms
Elemental analysis Formulation stoichiometry Quality control

Thermal Dehydration Profile

Thermogravimetric analysis (TGA) of nano-structured Cu₃(PO₄)₂·3H₂O shows a distinct mass loss step between 100–500°C corresponding to the evaporation of three water molecules of crystallization, providing a direct gravimetric verification of the trihydrate stoichiometry [1]. This dehydration process is distinct from the thermal decomposition of the anhydrous orthophosphate. According to Bamberger et al. (1997), the thermal stabilities of crystalline copper phosphates — including Cu₃(PO₄)₂, Cu₂P₂O₇, and Cu(PO₃)₂ — are strongly dependent on slow decomposition kinetics rather than a sharp melting point [2]. The trihydrate's well-defined dehydration mass loss (~12.4% theoretical, corresponding to 3H₂O from a MW of 434.63 g/mol) provides a quality control metric not available for the anhydrous form, whose decomposition pathway is gradual and kinetically controlled.

Thermal profile
Reported
TGA mass loss ~12.4% (100–500°C) from 3H₂O
Dehydration step serves as identity and purity QC metric.
Distinct from gradual anhydrous decomposition
Thermal analysis Material processing Ceramic synthesis

Comparative Solubility of Copper vs. Zinc Phosphate

In a classic controlled titration study, Jurinak and Inouye (1962) determined the solubility products of zinc and copper phosphates precipitated from aqueous systems in the presence of KH₂PO₄. The pKsp calculated from dissociation at the respective isoelectric pH values was 47.9 for zinc orthophosphate (Zn₃(PO₄)₂·4H₂O) and 92.5 for basic copper phosphate (Cu₅(H₂PO₄)₂(OH)₈) — a difference of 44.6 logarithmic units [1]. Basic copper phosphate was less soluble than zinc orthophosphate at all pH levels studied. While the precipitated copper phase in that study was a basic phosphate rather than the neutral orthophosphate, the data demonstrate the class-level principle that copper(II) phosphates are systematically less soluble than their zinc analogs, making copper phosphate the preferred choice when minimal metal ion leaching is required.

Phosphate solubility
Head-to-head
pKsp 92.5 (basic Cu phosphate) vs. 47.9 (Zn₃(PO₄)₂·4H₂O)
Cu phosphate systematically less soluble; may support longer passivation endurance.
ΔpKsp = 44.6 logarithmic units
Phosphate solubility Metal immobilization Environmental chemistry

Application Scenarios for Cupric Phosphate Trihydrate


Heterogeneous Fenton-Like Catalyst

For wastewater treatment facilities or environmental remediation projects targeting antibiotic-contaminated effluents (e.g., ciprofloxacin), cupric phosphate trihydrate offers a quantifiable performance advantage over commercial CuO. The ~7-fold higher pseudo-first-order degradation rate constant (0.00155 vs. 0.00023 min⁻¹) [1] translates to either shorter residence time (reducing reactor volume) or lower catalyst loading (reducing solid waste) for equivalent treatment targets. The material is active over a wide pH range, including neutral pH, and retains 97% removal efficiency after five reuse cycles [2], supporting its economic feasibility in continuous-flow treatment systems.

Slow-Release Copper Micronutrient Fertilizer

In agricultural formulations where sustained copper and phosphorus delivery is required, the extreme insolubility of cupric phosphate trihydrate (Ksp = 1.4×10⁻³⁷) [1] prevents the rapid leaching that plagues CuSO₄-based fertilizers. The trihydrate delivers both Cu (43.86 wt%) and P (14.25 wt%) in a single compound [2], providing dual-nutrient functionality. Plant growth experiments with related copper polyphosphate slow-release formulations have demonstrated copper delivery efficiency comparable to CuSO₄ but at lower applied dosages [3], supporting procurement decisions favoring phosphate-based copper sources for precision agriculture.

Corrosion Inhibitor for Phosphoric Acid Equipment

In chemical plants handling phosphoric acid, cupric phosphate trihydrate functions as a dedicated corrosion inhibitor for H₃PO₄ environments [1], forming a protective film on metal surfaces. The compound's vastly lower solubility compared to zinc phosphate (pKsp ≈ 92.5 vs. 47.9) [2] means that copper phosphate-based protective layers persist longer under acidic conditions. The orthorhombic crystal structure of the trihydrate [3] and its well-defined thermal dehydration profile [4] also provide quality assurance handles for verifying the correct material has been procured, as opposed to the anhydrous form or mixed-phase copper phosphate products.

Bio-Inspired Nanozyme Synthesis

In biotechnology and biosensing R&D, Cu₃(PO₄)₂·3H₂O is the primary inorganic component for synthesizing protein–inorganic hybrid nanoflowers with peroxidase-mimetic activity [1]. The trihydrate form's controlled crystallization kinetics in phosphate-buffered saline enable the self-assembly of hierarchical flower-like structures with high specific surface area (reported BET values up to 59.65 m²/g for BSA-Cu₃(PO₄)₂ hybrid nanoflowers) [2]. The precisely defined hydration state (three waters of crystallization) is critical for reproducible nanoflower morphology; substitution with anhydrous Cu₃(PO₄)₂ or alternative copper salts alters the nucleation rate and yields non-flower morphologies, as confirmed by SEM and XRD characterization [3].

Application
Selection Property
Validation Focus
Fenton-like catalyst
Catalytic degradation rate context
Photo-assisted kinetics and reusability
Slow-release fertilizer
Solubility-controlled Cu/P release
Leaching rate and nutrient delivery
Corrosion inhibitor
Passivation film stability
H₃PO₄ corrosion rate testing
Nanozyme synthesis
Hydration-state dependent nucleation
Nanoflower morphology by SEM/XRD
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